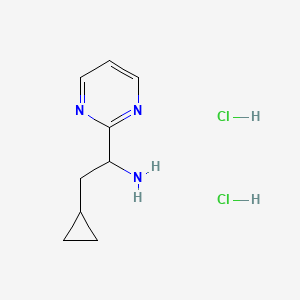

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on compounds structurally related to "2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride" involves complex synthesis processes. For example, studies have detailed the synthesis of cyclopropyl-containing pyrimidine derivatives through multi-component reactions, highlighting the strategic use of cyclopropyl groups and pyrimidinyl moieties in medicinal chemistry and material science. An efficient synthesis method involves cyclization reactions and the use of specific reagents to introduce the cyclopropyl and pyrimidinyl groups (Rosen, German, & Kerns, 2009).

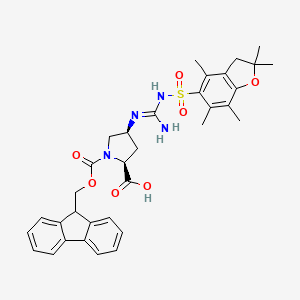

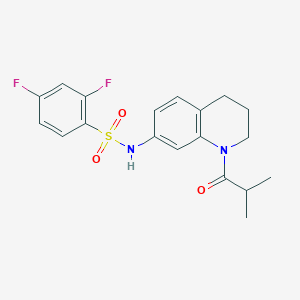

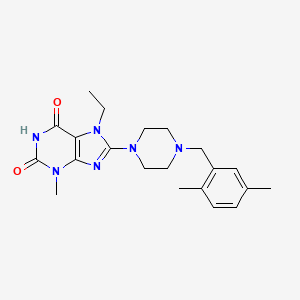

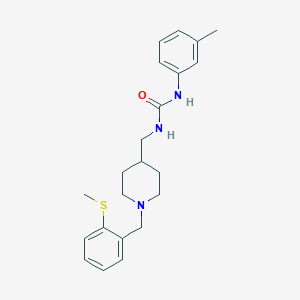

Molecular Structure Analysis

The molecular structure of compounds like "2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride" often features cyclopropyl rings attached to a pyrimidin-2-ylethanamine scaffold. X-ray crystallography studies reveal that such structures can adopt specific conformations influenced by the cyclopropyl group, which may impact their biological activity and interaction with biomolecular targets. The detailed molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and properties (Liu et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis :

- The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, achieved through alkylation, was studied. These compounds were structurally analyzed using X-ray crystallography, revealing their geometric configurations (Cetina et al., 2004).

Chemical Transformations and Biological Applications :

- Research on the synthesis of antimicrobial agents highlighted the creation of 1-hydroxypiperazine dihydrochloride, which was then applied to the synthesis of new pyridone carboxylic acid antibacterial agents. Among these, a compound demonstrated potent antibacterial activity (Uno et al., 1989).

Antimalarial Research :

- In antimalarial research, a dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one compound was explored as a potential antimalarial series. This was achieved through a simple treatment process, yielding significant results (Mustière et al., 2021).

Phosphodiesterase Inhibition :

- The compound BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), was characterized in vitro. This compound shows potential for Alzheimer's disease treatment and was studied using a novel PDE9 reporter cell line (Wunder et al., 2005).

Crystallography and Structural Studies :

- Various compounds, including racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, were synthesized and their structures were analyzed through crystallography. These studies contribute to the understanding of molecular geometry and interactions (Liu et al., 2009).

Novel Syntheses of Cyclopropane Derivatives :

- Research into the synthesis of cyclopropane nucleoside analogues focused on producing derivatives of uracil, thymine, and cytosine, which are key in nucleic acid chemistry (Grangier et al., 1994).

Herbicide Research :

- The crystal structure of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, was determined, revealing key insights into its molecular interactions and stability. This research is crucial for the development of more effective herbicides (Kang et al., 2015).

Soluble Guanylyl Cyclase Stimulator Study :

- A study on the nitric oxide-independent soluble guanylyl cyclase stimulator BAY 41-2272 focused on its relaxant activity in isolated human ureter specimens. This research contributes to our understanding of ureter physiology and potential therapeutic applications (Miyaoka et al., 2011).

properties

IUPAC Name |

2-cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8(6-7-2-3-7)9-11-4-1-5-12-9;;/h1,4-5,7-8H,2-3,6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVSSSHYZNNWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=NC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)